molecular formula C23H24N4O3 B11618515 butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11618515
M. Wt: 404.5 g/mol
InChI Key: CSXROWNQMMTZIG-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline structures, and is functionalized with an ethoxyphenyl group and a butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

butyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O3/c1-3-5-14-30-23(28)19-20-22(26-18-9-7-6-8-17(18)25-20)27(21(19)24)15-10-12-16(13-11-15)29-4-2/h6-13H,3-5,14,24H2,1-2H3

InChI Key

CSXROWNQMMTZIG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OCC)N

Origin of Product

United States

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